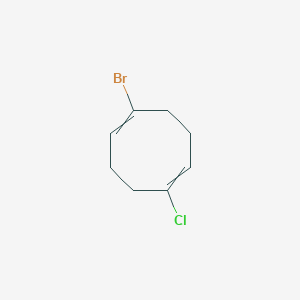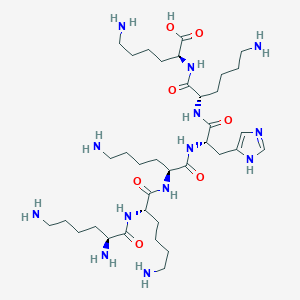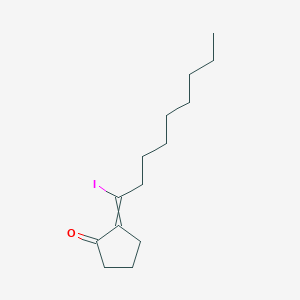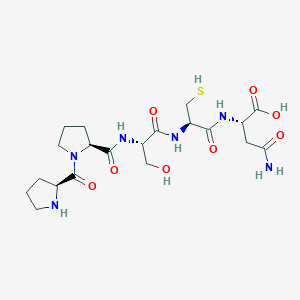
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tryptophan and histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Applications De Recherche Scientifique
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine has several applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as enzyme inhibitors or receptor agonists.
Industry: Developing peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, leading to various biological effects. The molecular targets and pathways involved are determined by the peptide’s structure and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Goserelin: A synthetic peptide used in hormone therapy.
Leuprolide: Another synthetic peptide with applications in treating hormone-sensitive cancers.
Histrelin: Used in the treatment of prostate cancer and central precocious puberty.
Uniqueness
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine is unique due to its specific sequence and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic development.
Propriétés
Numéro CAS |
917617-97-1 |
|---|---|
Formule moléculaire |
C37H52N10O10 |
Poids moléculaire |
796.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C37H52N10O10/c1-19(2)11-28(45-33(52)27(13-22-15-39-18-41-22)43-34(53)29(17-49)46-31(50)24(38)16-48)36(55)47-10-6-9-30(47)35(54)44-26(32(51)42-20(3)37(56)57)12-21-14-40-25-8-5-4-7-23(21)25/h4-5,7-8,14-15,18-20,24,26-30,40,48-49H,6,9-13,16-17,38H2,1-3H3,(H,39,41)(H,42,51)(H,43,53)(H,44,54)(H,45,52)(H,46,50)(H,56,57)/t20-,24-,26-,27-,28+,29-,30-/m0/s1 |
Clé InChI |
LUJOEVBLFQDRIC-PJFRBHBJSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)



![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)





![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)


